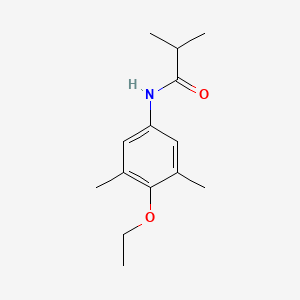
5-(Tributylstannyl)pent-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tributylstannyl)pent-3-en-1-ol is an organotin compound characterized by the presence of a tributylstannyl group attached to a pentenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)pent-3-en-1-ol typically involves the reaction of a suitable pentenol precursor with a tributylstannyl reagent. One common method is the hydrostannylation of a pentenol derivative using tributyltin hydride in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tributylstannyl)pent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or organometallic reagents can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted pentenol derivatives.
Aplicaciones Científicas De Investigación
5-(Tributylstannyl)pent-3-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organotin-based materials with unique properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trimethylstannyl)pent-3-en-1-ol
- 5-(Triethylstannyl)pent-3-en-1-ol
- 5-(Triphenylstannyl)pent-3-en-1-ol
Uniqueness
5-(Tributylstannyl)pent-3-en-1-ol is unique due to the specific properties imparted by the tributylstannyl group. Compared to its trimethyl, triethyl, and triphenyl counterparts, the tributylstannyl group provides a balance of steric bulk and electronic effects, making it particularly useful in certain synthetic applications. The compound’s reactivity and stability are also influenced by the size and nature of the substituent groups.
Propiedades
| 99545-32-1 | |
Fórmula molecular |
C17H36OSn |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
5-tributylstannylpent-3-en-1-ol |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c1-2-3-4-5-6;3*1-3-4-2;/h2-3,6H,1,4-5H2;3*1,3-4H2,2H3; |
Clave InChI |
BYUNNGWYDSHVDE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





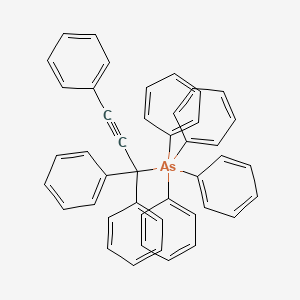
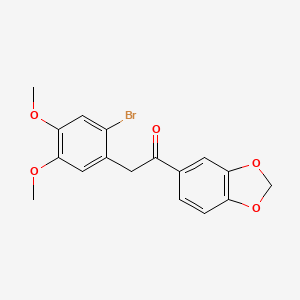
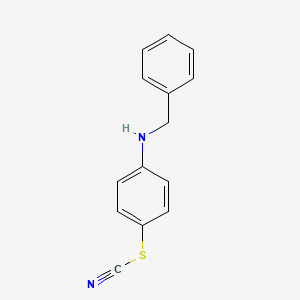
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

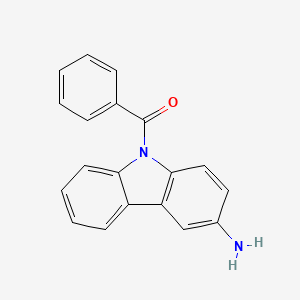
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
